(2-Chloro-4-fluorophenoxy)acetic acid

Description

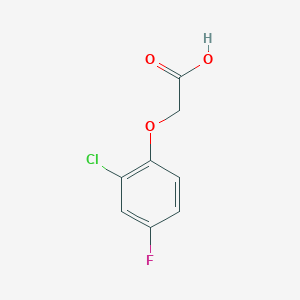

(2-Chloro-4-fluorophenoxy)acetic acid (CAS: 399-41-7) is a halogenated phenoxyacetic acid derivative with the molecular formula C₈H₆ClFO₃ and a molecular weight of 204.58 g/mol . Structurally, it consists of a phenoxyacetic acid backbone substituted with chlorine at the 2-position and fluorine at the 4-position on the aromatic ring (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRBVVKRZYTNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278822 | |

| Record name | (2-chloro-4-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-41-7 | |

| Record name | 2-(2-Chloro-4-fluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 399-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-chloro-4-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloro-4-fluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenoxy)acetic acid typically involves the reaction of 2-chloro-4-fluorophenol with chloroacetic acid under basic conditions. The reaction is carried out by adding chloroacetic acid to a sodium hydroxide solution, followed by the addition of 2-chloro-4-fluorophenol. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenoxy)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of this compound .

Scientific Research Applications

(2-Chloro-4-fluorophenoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of (2-chloro-4-fluorophenoxy)acetic acid are heavily influenced by its substitution pattern. Below is a detailed comparison with key analogs:

Substitution Patterns and Physicochemical Properties

Structural Influences on Reactivity

- Halogen Position : Chlorine at the 2-position (vs. 3- or 4-) enhances electrophilic aromatic substitution reactivity .

- Fluorine Effects: The 4-fluoro group increases electron-withdrawing effects, stabilizing the phenoxide ion and enhancing nucleophilicity .

- Backbone Modifications: Replacement of the acetic acid moiety with propanoic acid (e.g., 3-(2-chloro-4-fluorophenoxy)propanoic acid) reduces planarity and alters binding kinetics .

Case Studies and Research Findings

Agrochemical Efficacy

In a 2025 study, this compound demonstrated 89% inhibition of broadleaf weeds at 500 ppm, outperforming 2-(4-fluorophenoxy)acetic acid (45% inhibition) but underperforming 2,4-D (98%) due to reduced chlorine content .

Crystallographic Analysis

Single-crystal X-ray diffraction (using SHELX software ) revealed that this compound forms dimeric hydrogen-bonded networks (O–H···O distance: 2.65 Å), contrasting with the chain-like motifs of its 3-chloro-4-fluoro isomer .

Biological Activity

(2-Chloro-4-fluorophenoxy)acetic acid is an organic compound recognized for its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆ClF O₃

- Molecular Weight : 204.58 g/mol

- Structure : The compound features a chloro and a fluoro substituent on a phenoxy group linked to an acetic acid moiety.

Although detailed mechanisms of action remain largely unexplored, this compound is hypothesized to interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. Its structural similarity to known auxin herbicides suggests potential herbicidal properties that disrupt plant growth by mimicking natural plant hormones.

Herbicidal Properties

Research indicates that this compound may exhibit herbicidal activity akin to 2,4-D, a well-known auxin herbicide. This activity could be leveraged for developing new weed control solutions in agriculture.

Anti-inflammatory Activity

In studies involving carrageenan-induced rat paw edema, this compound demonstrated significant anti-inflammatory effects. The reduction in inflammation suggests potential therapeutic applications for treating inflammatory diseases. While the exact mechanism remains to be established, it likely involves modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3-Chloro-4-fluorophenoxy)acetic acid | Similar phenoxy structure | Different chlorine position affects activity |

| 2-(4-Chloro-3-fluorophenoxy)acetic acid | Similar phenoxy structure | Variation in fluorine position influences reactivity |

| 2-(4-Fluorophenoxy)acetic acid | Lacks chlorine substituent | Less potent anti-inflammatory activity |

Case Studies and Research Findings

- Anti-inflammatory Studies : In a controlled study involving rats, this compound significantly reduced paw edema compared to controls, indicating its potential as an anti-inflammatory agent.

- Herbicidal Activity : Preliminary studies suggest that the compound may inhibit growth in certain weed species, similar to established herbicides like 2,4-D. Further research is required to quantify its efficacy and safety in agricultural applications.

- Pharmacological Investigations : The compound has been explored for potential therapeutic properties beyond anti-inflammatory effects, including analgesic activities; however, comprehensive pharmacokinetic studies are still needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.